molecular formula C176H277N57O55S7 B1139619 Charybdotoxin CAS No. 95751-30-7

Charybdotoxin

Número de catálogo: B1139619
Número CAS: 95751-30-7
Peso molecular: 4296 g/mol
Clave InChI: CNVQLPPZGABUCM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

A 37-amino acid residue peptide isolated from the scorpion Leiurus quinquestriatus hebraeus. It is a neurotoxin that inhibits calcium activated potassium channels.

Actividad Biológica

Charybdotoxin (ChTX) is a potent peptide toxin derived from the venom of the scorpion Leiurus quinquestriatus var. hebraeus. It is primarily known for its ability to selectively inhibit certain potassium channels, particularly the calcium-activated K+ channels. This article explores the biological activity of ChTX, focusing on its mechanisms of action, structural characteristics, and potential therapeutic applications.

This compound is a 37-amino acid peptide that exhibits a unique three-dimensional structure conducive to its function as a potassium channel blocker. The crystal structure of ChTX reveals that it binds to the extracellular pore of voltage-gated K+ channels, effectively plugging the ion conduction pathway. This interaction occurs without altering the selectivity filter structure of the channel, indicating a highly specific binding mechanism akin to a "key-lock" model .

Key Structural Features

  • Molecular Weight : Approximately 4.3 kDa.
  • Binding Affinity : The apparent dissociation constant (Kd) for ChTX binding to its target channels is around 2.1 nM .
  • Interaction Surface : Studies have identified critical residues on ChTX that interact with potassium channels, which are clustered in a well-defined interaction surface .

Inhibition of Potassium Channels

ChTX is particularly effective against high-conductance calcium-activated K+ (maxi-K) channels and voltage-gated K+ channels such as Shaker and BK channels. The inhibition mechanism involves blocking the channel's pore, preventing potassium ions from passing through, which can significantly affect cellular excitability and signaling.

Comparative Inhibition Potency

Channel TypeIC50 (μM)Reference
Maxi-K0.9
ShakerVaries (specifics not provided)
BK(α + β4)0.5

Research Findings and Case Studies

Numerous studies have elucidated the biological effects of ChTX on various cell types and its potential therapeutic applications.

  • Cellular Effects :
    • In GH3 anterior pituitary cells, ChTX was shown to inhibit K+ currents effectively, leading to altered cellular excitability .
    • In studies involving recombinant forms of ChTX, variants such as Q18F have demonstrated enhanced selectivity for specific K+ channels, suggesting potential for targeted therapies in conditions like epilepsy .
  • Therapeutic Potential :
    • The ability of ChTX to modulate K+ channel activity has prompted research into its use for treating intractable epilepsy by targeting BK channels .
    • Variants of ChTX are being explored for their enhanced binding properties and selective inhibition capabilities, which could lead to more effective treatments with fewer side effects.

Aplicaciones Científicas De Investigación

Neuroscience Research

Charybdotoxin has been instrumental in studying potassium channels, particularly in understanding their physiological roles and mechanisms. Its ability to block high-conductance calcium-activated potassium channels has led to significant insights into neuronal excitability and neurotransmission.

  • Mechanism of Action : ChTX binds to the external mouth of potassium channels, effectively occluding the ion conduction pathway without inducing conformational changes in the channel structure. This unique binding mechanism allows researchers to study the dynamics of ion flow and channel gating under various conditions .
  • Case Study : In a study involving the modulation of neuronal BK channels, researchers developed a this compound Q18F variant that selectively inhibited BK(α + β4) channels. This variant demonstrated significant neuroprotective effects by reducing seizure frequency and duration in animal models, highlighting its potential for treating epilepsy .

Pharmacological Applications

This compound serves as a critical tool in pharmacology for developing new drugs targeting potassium channels.

  • Drug Development : By utilizing this compound's selective inhibition properties, scientists can identify and characterize new pharmacological agents aimed at treating conditions related to dysregulated potassium channel activity. For example, studies have shown that this compound can be used to purify maxi-K channels, facilitating the discovery of new modulators that could lead to novel therapeutic strategies .
  • Therapeutic Potential : The this compound Q18F variant has been explored for its potential use in treating intractable epilepsy. Its ability to modulate excitability in neuronal circuits suggests that it could be developed into a therapeutic agent with fewer side effects than traditional antiepileptic drugs .

Molecular Biology Studies

ChTX is also utilized in molecular biology for its ability to interact with various potassium channels, aiding in the understanding of channel structure-function relationships.

  • Structural Studies : The three-dimensional structure of this compound has enabled researchers to conduct site-directed mutagenesis studies, revealing critical interaction surfaces between the toxin and potassium channels like maxi-K and Shaker. These studies provide insights into how different structural components influence channel behavior and pharmacology .
  • Binding Studies : ChTX binding studies have demonstrated high-affinity interactions with specific sites on potassium channels, allowing for detailed kinetic analyses of channel dynamics. For instance, binding affinities were measured using radiolabeled this compound, revealing dissociation constants that inform on the potency and specificity of channel inhibition .

Potential Clinical Applications

The therapeutic implications of this compound extend beyond basic research into potential clinical applications.

  • Cardiovascular Research : Given its effects on vascular smooth muscle potassium channels, this compound may also play a role in cardiovascular research, particularly concerning conditions characterized by altered vascular tone and reactivity .
  • Cancer Research : Recent studies suggest that this compound's modulation of ion currents may influence cellular processes related to cancer progression. Understanding these interactions could open new avenues for targeted cancer therapies that exploit ion channel dysregulation .

Propiedades

Número CAS

95751-30-7

Fórmula molecular

C176H277N57O55S7

Peso molecular

4296 g/mol

Nombre IUPAC

3-hydroxy-2-[[3-(4-hydroxyphenyl)-2-[[42,62,75,78-tetrakis(4-aminobutyl)-50-[[2-[[2-[[4-amino-2-[[3-hydroxy-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-27,81-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-4,18,36-tris(3-carbamimidamidopropyl)-65-(2-carboxyethyl)-30,53,56-tris(1-hydroxyethyl)-33,59,92-tris(hydroxymethyl)-24-(1H-imidazol-5-ylmethyl)-89-(1H-indol-3-ylmethyl)-21-(2-methylpropyl)-84-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,93,96-octacosaoxo-95-propan-2-yl-9,10,47,48,70,71-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,94,97-octacosazatricyclo[43.27.14.1112,68]heptanonacontane-7-carbonyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C176H277N57O55S7/c1-81(2)58-106-149(263)213-110(62-91-67-191-80-197-91)152(266)215-112(64-127(183)246)156(270)231-135(85(8)240)170(284)219-114(69-234)157(271)200-95(36-25-54-192-174(185)186)138(252)196-68-130(249)199-96(32-17-21-50-177)139(253)222-120-75-291-295-79-124(226-159(273)116(71-236)218-167(281)132(82(3)4)228-155(269)113(65-128(184)247)216-169(283)134(84(7)239)230-154(268)108(59-88-28-13-12-14-29-88)210-145(259)102-44-47-129(248)198-102)166(280)232-137(87(10)242)172(286)233-136(86(9)241)171(285)220-115(70-235)158(272)204-98(34-19-23-52-179)141(255)206-104(45-48-131(250)251)147(261)225-122-77-292-290-74-119(223-143(257)99(35-20-24-53-180)201-140(254)97(33-18-22-51-178)203-153(267)111(63-126(182)245)214-148(262)105(49-57-289-11)208-162(120)276)161(275)205-101(38-27-56-194-176(189)190)144(258)224-121(164(278)211-107(60-89-39-41-92(243)42-40-89)150(264)221-118(73-238)173(287)288)76-293-294-78-123(163(277)207-103(43-46-125(181)244)146(260)202-100(142(256)209-106)37-26-55-193-175(187)188)227-168(282)133(83(5)6)229-160(274)117(72-237)217-151(265)109(212-165(122)279)61-90-66-195-94-31-16-15-30-93(90)94/h12-16,28-31,39-42,66-67,80-87,95-124,132-137,195,234-243H,17-27,32-38,43-65,68-79,177-180H2,1-11H3,(H2,181,244)(H2,182,245)(H2,183,246)(H2,184,247)(H,191,197)(H,196,252)(H,198,248)(H,199,249)(H,200,271)(H,201,254)(H,202,260)(H,203,267)(H,204,272)(H,205,275)(H,206,255)(H,207,277)(H,208,276)(H,209,256)(H,210,259)(H,211,278)(H,212,279)(H,213,263)(H,214,262)(H,215,266)(H,216,283)(H,217,265)(H,218,281)(H,219,284)(H,220,285)(H,221,264)(H,222,253)(H,223,257)(H,224,258)(H,225,261)(H,226,273)(H,227,282)(H,228,269)(H,229,274)(H,230,268)(H,231,270)(H,232,280)(H,233,286)(H,250,251)(H,287,288)(H4,185,186,192)(H4,187,188,193)(H4,189,190,194)

Clave InChI

CNVQLPPZGABUCM-UHFFFAOYSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCSC)CC(=O)N)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)O)C(C)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CO)C(C)O)CC(=O)N)CC9=CN=CN9

SMILES isomérico

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCC(=O)N5)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCCN)CCCCN)CC(=O)N)CCSC)CCCCN)CCCNC(=N)N)CO)[C@@H](C)O)CC(=O)N)CC6=CN=CN6)CC(C)C)CCCNC(=N)N)CCC(=O)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CNC8=CC=CC=C87)CO)C(C)C)C(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N[C@@H](CO)C(=O)O)CCCNC(=N)N)CCC(=O)O)CCCCN)CO)[C@@H](C)O)O

SMILES canónico

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCSC)CC(=O)N)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)O)C(C)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CO)C(C)O)CC(=O)N)CC9=CN=CN9

Apariencia

White lyophilized solidPurity rate: > 97%AA sequence: Pyr-Phe-Thr-Asn-Val-Ser-Cys7-Thr-Thr-Ser-Lys-Glu-Cys13-Trp-Ser-Val-Cys17-Gln-Arg-Leu-His-Asn-Thr-Ser-Arg-Gly-Lys-Cys28-Met-Asn-Lys-Lys-Cys33-Arg-Cys35-Tyr-Ser-OHDisulfide bonds between Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35)Length (aa): 37

Origen del producto

United States
Customer
Q & A

Q1: What is the primary target of charybdotoxin?

A1: this compound exhibits high affinity for large conductance calcium-activated potassium channels (BKCa) [, , , , , , ]. It blocks these channels with nanomolar potency, effectively inhibiting potassium ion (K+) flow across the cell membrane [, , , , , , ].

Q2: How does this compound interact with its target channel?

A2: this compound physically occludes the pore of the BKCa channel, preventing the passage of potassium ions [, , , , , , ]. This interaction involves electrostatic interactions and hydrogen bond formation between specific amino acid residues on this compound and the channel's outer vestibule [].

Q3: What are the downstream consequences of BKCa channel blockade by this compound?

A3: Blocking BKCa channels with this compound can lead to:

  • Increased vascular tone: Inhibition of BKCa channels in vascular smooth muscle cells prevents hyperpolarization and relaxation, ultimately leading to vasoconstriction and increased blood pressure [, , , ].
  • Enhanced neuronal excitability: In neurons, BKCa channel blockade prolongs action potentials and increases neurotransmitter release, potentially influencing synaptic transmission and neuronal activity [, ].
  • Impaired K+ secretion: In epithelial cells, such as those found in the kidney, this compound can disrupt potassium ion secretion by inhibiting flow-dependent K+ channels [].

Q4: Are there any synergistic effects observed when this compound is used in combination with other potassium channel blockers?

A5: Yes, research has demonstrated that the combination of this compound with apamin, a selective blocker of small conductance calcium-activated potassium channels (SKCa), can synergistically inhibit endothelium-derived hyperpolarizing factor (EDHF)-mediated relaxations in some blood vessels [, , , , ]. This suggests the involvement of multiple potassium channel subtypes in EDHF-mediated responses.

Q5: What is the molecular formula and weight of this compound?

A6: this compound (C76H117N23O21S7) has a molecular weight of approximately 2010.4 g/mol [].

Q6: What is known about the three-dimensional structure of this compound?

A7: this compound adopts a compact, globular structure characterized by a three-stranded antiparallel β-sheet tightly packed against an α-helix [, ]. This structural motif, stabilized by three disulfide bonds, is a hallmark of the short scorpion toxin family [, ].

Q7: Have there been any studies investigating the structure-activity relationships of this compound?

A8: Yes, researchers have synthesized this compound analogs with modifications to its amino acid sequence [, ]. These studies have revealed that the N-terminal region of this compound plays a role in fine-tuning its biological activity, although it is not essential for the overall folding and stability of the toxin [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.